

6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-hydroxypyrazine-2-carboxamide

Cat. No.: B1279246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide is a critical heterocyclic intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antiviral agent, Favipiravir. Beyond its function as a synthetic precursor, this compound has also been identified as a potential antiviral agent in its own right, exhibiting inhibitory activity against viral polymerases, including Human Immunodeficiency Virus (HIV) reverse transcriptase.^[1] This technical guide provides a comprehensive review of the available literature on **6-Bromo-3-hydroxypyrazine-2-carboxamide**, focusing on its synthesis, chemical properties, and biological activities. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for **6-Bromo-3-hydroxypyrazine-2-carboxamide** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	259793-88-9	[1]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[1]
Molecular Weight	218.01 g/mol	[1]
IUPAC Name	6-bromo-3-hydroxypyrazine-2-carboxamide	
Synonyms	5-bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-Bromo-3,4-dihydro-3-oxopyrazinecarboxamide	[1]
Physical Appearance	Solid	
Storage Conditions	Store at 10°C - 25°C in a well-closed container	[1]

Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The synthesis of **6-Bromo-3-hydroxypyrazine-2-carboxamide** is most commonly achieved through the bromination of 3-hydroxypyrazine-2-carboxamide. The following protocol is based on a method described in the patent literature, which offers a good yield and purity.

Experimental Protocol: Synthesis from 3-hydroxypyrazine-2-carboxamide

Materials:

- 3-hydroxypyrazine-2-carboxamide (or its sodium salt, (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium)
- Acetonitrile
- Phosphoric acid or Acetic acid

- Liquid bromine
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel (e.g., a 1000mL three-neck flask), add 560mL of acetonitrile.
- Addition of Starting Material: Under a nitrogen atmosphere and with stirring, add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium to the acetonitrile.
- pH Adjustment: Control the temperature of the reaction mixture between 10-20°C. Add 9g of phosphoric acid to adjust the pH of the solution to approximately 6. This step is crucial for ensuring the bromination reaction occurs under mild conditions and minimizes side reactions.
- Bromination: Slowly add 86g of liquid bromine dropwise to the reaction mixture. Maintain the temperature of the reaction liquid between 5-25°C during the addition.
- Reaction Monitoring: After the addition of bromine is complete, allow the reaction to proceed with stirring. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 1-2 hours.
- Work-up and Isolation:
 - Once the reaction is complete, filter the reaction solution.
 - The resulting filter cake is then slurried with water until the pH of the filtrate is between 6 and 7. This step removes any remaining acid.
 - The purified wet product is collected by filtration.
- Drying: Dry the wet product in an oven at a temperature of 60-70°C to obtain the final product, **6-bromo-3-hydroxypyrazine-2-carboxamide**.

Expected Yield: 80-85%

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Bromo-3-hydroxypyrazine-2-carboxamide**.

Biological Activity: Antiviral Properties

6-Bromo-3-hydroxypyrazine-2-carboxamide has been identified as a potential antiviral agent, with activity reported against HIV.^[1] The proposed mechanism of action is the inhibition of viral polymerase, a key enzyme in the replication cycle of many viruses.

Inhibition of HIV Reverse Transcriptase

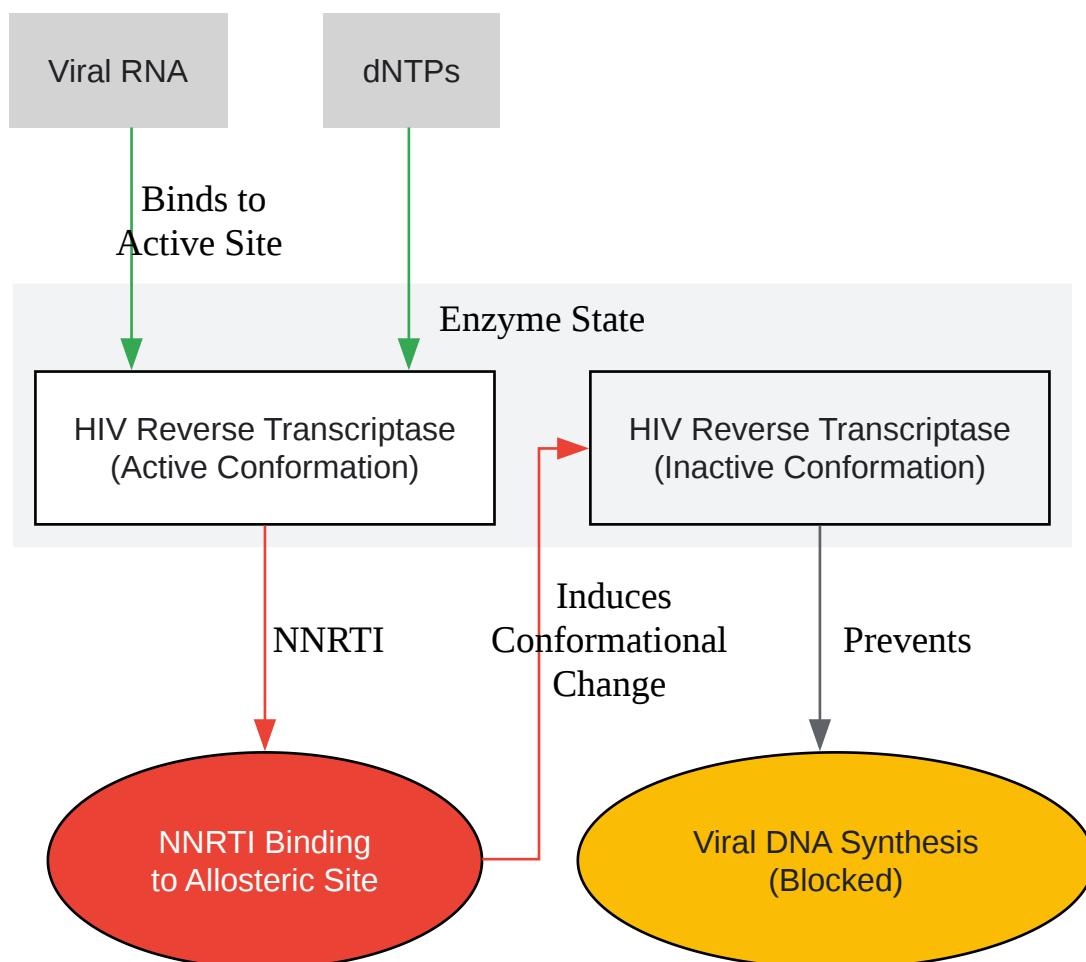
The compound is suggested to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI).^[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.

While the potential for anti-HIV activity has been noted, specific quantitative data such as IC_{50} or K_i values for **6-Bromo-3-hydroxypyrazine-2-carboxamide** are not readily available in the public domain. Further research is required to quantify its inhibitory potency against HIV reverse transcriptase and other viral polymerases.

Representative Experimental Protocol: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay

The following is a general protocol for an in vitro assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase. This protocol is representative and would need to be optimized for the specific compound of interest, **6-Bromo-3-hydroxypyrazine-2-carboxamide**.

Materials:


- Recombinant HIV-1 Reverse Transcriptase (RT)
- Test compound (**6-Bromo-3-hydroxypyrazine-2-carboxamide**) dissolved in a suitable solvent (e.g., DMSO)
- NNRTI positive control (e.g., Nevirapine)
- Reaction buffer (containing template-primer such as poly(A)-oligo(dT), dNTPs including a labeled nucleotide like DIG-dUTP, and necessary salts)
- Streptavidin-coated microplates
- Wash buffer
- Anti-DIG-POD antibody conjugate
- Peroxidase substrate (e.g., ABTS)
- Stop solution
- Plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the reaction buffer. Include a "no drug" control (vehicle only) and a "no enzyme" control.
- Reaction Setup: In the wells of a microplate, add the diluted compounds.
- Enzyme Addition: Add the diluted HIV-1 RT to each well, except for the "no enzyme" control wells.
- Reaction Initiation: Start the reverse transcription reaction by adding the reaction buffer containing the template-primer and dNTPs.

- Incubation: Incubate the plate at 37°C for 1 to 2 hours.
- Capture of Product: Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized, biotinylated DNA product. Incubate for 1 hour at 37°C.
- Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides and unbound enzyme.
- Detection:
 - Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.
 - Wash the plate again to remove unbound antibody.
 - Add the peroxidase substrate and incubate in the dark until a color change is observed.
 - Stop the reaction by adding the stop solution.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (from the "no enzyme" control) from all other readings.
 - Normalize the data to the "no drug" control (representing 100% enzyme activity).
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit.

Diagram of NNRTI Mechanism of Action:

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the allosteric inhibition of HIV reverse transcriptase by a non-nucleoside inhibitor.

Role as an Intermediate in Favipiravir Synthesis

The primary application of **6-Bromo-3-hydroxypyrazine-2-carboxamide** is as a key starting material in the synthesis of Favipiravir (T-705), a potent antiviral drug effective against a wide range of RNA viruses. The bromo substituent at the 6-position serves as a good leaving group for the introduction of a fluorine atom, a critical step in the synthesis of Favipiravir. Various synthetic routes have been developed, and the use of this bromo-intermediate is a common strategy.

Conclusion

6-Bromo-3-hydroxypyrazine-2-carboxamide is a valuable compound for researchers in the fields of medicinal chemistry and drug development. Its established role as a key intermediate in the synthesis of Favipiravir makes it a compound of significant interest. Furthermore, its potential as a direct-acting antiviral agent, particularly against HIV, warrants further investigation to fully characterize its biological activity and therapeutic potential. The detailed synthetic protocol and the representative assay method provided in this guide are intended to support and stimulate further research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279246#6-bromo-3-hydroxypyrazine-2-carboxamide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com